molecular formula C25H32O4 B13721601 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Cat. No.: B13721601
M. Wt: 396.5 g/mol
InChI Key: WDHQMXYPWUCJLI-UHFFFAOYSA-N
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Description

2,2-Bis[4-(tert-butyl)benzyl]malonic Acid is a high-purity chemical reagent designed for research and development applications. This malonic acid derivative is of significant interest in organic synthesis, particularly as a potential precursor or building block for more complex molecules. While specific data for this compound is limited, structurally related malonic acid derivatives are extensively utilized as key intermediates in the preparation of functional materials and additives . For instance, similar compounds containing sterically hindered phenolic groups and malonate functionalities are well-known for their application as light stabilizers and antioxidants in polymers and plastics, where they help to inhibit degradation caused by heat and UV radiation . The tert-butylbenzyl substituents on the malonic acid core may influence the compound's lipophilicity and steric properties, which can be critical parameters in material science and medicinal chemistry research. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the compound's identity and purity for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32O4

Molecular Weight

396.5 g/mol

IUPAC Name

2,2-bis[(4-tert-butylphenyl)methyl]propanedioic acid

InChI

InChI=1S/C25H32O4/c1-23(2,3)19-11-7-17(8-12-19)15-25(21(26)27,22(28)29)16-18-9-13-20(14-10-18)24(4,5)6/h7-14H,15-16H2,1-6H3,(H,26,27)(H,28,29)

InChI Key

WDHQMXYPWUCJLI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Retrosynthetic Analysis of 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are identified. amazonaws.comoregonstate.edu

For this compound, the most logical retrosynthetic disconnection is at the two C-C bonds between the central α-carbon and the benzylic carbons. This approach simplifies the complex target molecule into a malonic acid synthon and two 4-(tert-butyl)benzyl synthons.

Key Disconnections and Synthons:

Target MoleculeKey Bonds for DisconnectionSynthonsSynthetic Equivalents
This compoundα-C — Benzyl (B1604629) C⁻CH(COOH)₂ (Malonic acid dianion) and ⁺CH₂(C₆H₄)C(CH₃)₃ (4-tert-butylbenzyl cation)Diethyl malonate and 4-(tert-butyl)benzyl halide (e.g., chloride or bromide)

This analysis points to a synthetic strategy involving the dialkylation of a malonic ester, such as diethyl malonate, with a suitable 4-(tert-butyl)benzyl electrophile. askthenerd.com The subsequent hydrolysis of the resulting diester and decarboxylation would yield the desired product.

Classical Synthetic Approaches for Malonic Acid Alkylation

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids. libretexts.org It relies on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which can be readily deprotonated by a suitable base to form a nucleophilic enolate. organicchemistrytutor.com

Diethyl Malonate Alkylation Strategies

The synthesis typically begins with the deprotonation of diethyl malonate using a base to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. organicchemistrytutor.com To obtain the target 2,2-disubstituted malonic acid, this process is repeated a second time before the final hydrolysis and decarboxylation steps. libretexts.orgwikipedia.org

A common procedure involves:

First Alkylation: Reaction of diethyl malonate with one equivalent of a base like sodium ethoxide (NaOEt), followed by the addition of 4-(tert-butyl)benzyl chloride.

Second Alkylation: Deprotonation of the mono-alkylated intermediate with another equivalent of base, followed by reaction with a second molecule of 4-(tert-butyl)benzyl chloride.

Hydrolysis and Decarboxylation: The resulting dialkylated diester is then hydrolyzed to the corresponding malonic acid, which, upon heating, decarboxylates to yield the final product. stackexchange.com

The introduction of the second bulky 4-(tert-butyl)benzyl group is often the most challenging step due to significant steric hindrance, which can slow down the reaction rate and promote side reactions. google.com The choice of base and reaction conditions is crucial for maximizing the yield of the dialkylated product.

Table of Reaction Conditions for Diethyl Malonate Alkylation:

BaseSolventTemperatureNotes
Sodium Ethoxide (NaOEt)EthanolRefluxA standard and cost-effective choice, but can lead to transesterification if the ester and alcohol do not match. wikipedia.org
Sodium Hydride (NaH)DMF, THFRoom Temp. to 60 °CAn effective, non-nucleophilic base that avoids transesterification. Requires careful handling.
Potassium Carbonate (K₂CO₃)Acetone, DMFRefluxA weaker base, often sufficient for the first alkylation but may be less effective for the more hindered second alkylation.
Cesium Carbonate (Cs₂CO₃)DMFRoom Temp.A highly effective base for dialkylation of active methylene (B1212753) compounds, often leading to excellent yields. researchgate.net

Alternative Ester Alkylation Routes

While diethyl malonate is the most common starting material, other malonic acid derivatives can also be employed. For instance, using esters with bulkier alkyl groups, such as di-tert-butyl malonate, can sometimes offer advantages in terms of stability or selective hydrolysis. However, the synthesis of these alternative esters can be more complex. orgsyn.org Another approach involves the use of Meldrum's acid, a cyclic derivative of malonic acid, which is known for its high acidity and reactivity.

Advanced Synthetic Techniques for Di-alkylation with Sterically Demanding Substituents

To overcome the challenges associated with synthesizing sterically congested molecules like this compound, more advanced synthetic methods can be employed.

Phase-Transfer Catalysis in Alkylation of this compound Precursors

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases (e.g., solid-liquid or liquid-liquid). mdpi.com In the context of malonic ester alkylation, PTC can enhance reaction rates and yields, particularly in cases of steric hindrance. phasetransfercatalysis.com

A typical PTC system for this synthesis would involve:

An organic phase containing the diethyl malonate and the 4-(tert-butyl)benzyl halide.

A solid or aqueous phase containing an inorganic base, such as potassium carbonate or sodium hydroxide (B78521). google.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). mdpi.com

The catalyst transports the deprotonating anion (e.g., hydroxide or carbonate) into the organic phase, where it can react with the malonic ester to form the enolate. This enolate then reacts with the alkyl halide. PTC offers several advantages, including milder reaction conditions, the use of less expensive inorganic bases, and often improved yields for sterically demanding alkylations. phasetransfercatalysis.comgoogle.com

Directed Ortho-Metallation Strategies in Aromatic Precursors

DoM involves the deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a variety of electrophiles. For example, if one needed to synthesize a more complex benzylic halide, a DoM strategy on a suitably protected toluene (B28343) derivative could be employed to introduce functionality at a specific position before subsequent conversion to the required benzyl halide. This strategy provides a high degree of control over the substitution pattern of the aromatic ring. rsc.orgresearchgate.net

Chelation-Assisted Alkylation Methodologies

Chelation-assisted alkylation offers a strategic approach to control the reactivity and selectivity of malonic acid derivatives during synthesis. This method leverages the formation of a metal-chelate complex to enhance the acidity of the α-hydrogen, facilitating deprotonation and subsequent alkylation.

In the context of malonic acid synthesis, chelation can direct the course of the reaction, potentially favoring mono-alkylation or influencing stereoselectivity in chiral syntheses. For instance, boric acid has been shown to catalyze the monoesterification of malonic acid, likely through a chelation mechanism. researchgate.net This approach can be adapted to control the introduction of substituent groups. While direct chelation-assisted alkylation for the specific synthesis of this compound is not extensively detailed in readily available literature, the principles can be applied. The bulky tert-butylbenzyl groups would require carefully selected chelating agents and reaction conditions to overcome steric hindrance.

The general mechanism involves the coordination of a metal ion to the two carbonyl oxygen atoms of the malonic ester, which increases the acidity of the methylene protons. This facilitates the formation of an enolate, which then acts as a nucleophile.

Table 1: Comparison of Chelating Agents in Malonic Ester Alkylation

Chelating AgentTypical Metal IonSolventTemperature (°C)Key AdvantagesPotential Challenges with Bulky Substrates
Boric AcidBAcetonitrile (B52724) or excess alcohol70Selective mono-esterification. researchgate.netSteric hindrance may impede chelation.
Lithium SaltsLi⁺THF, Dioxane-78 to 25Can enhance reactivity and selectivity.May require cryogenic temperatures.
Magnesium SaltsMg²⁺Ethanol, THF25 to 80Cost-effective and readily available.Can lead to side reactions if not carefully controlled.
Zinc SaltsZn²⁺Various organic solvents25 to 100Can promote specific stereochemical outcomes.Lewis acidity may catalyze undesired reactions.

Green Chemistry Principles in the Synthesis of this compound

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis. Traditional syntheses of malonic acid derivatives often employ volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer, more environmentally benign alternatives.

Strategies for solvent selection and reduction include:

Use of Greener Solvents: Replacing hazardous solvents like chloroform (B151607) or carbon tetrachloride with alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or tert-butyl methyl ether. mlsu.ac.in For the alkylation of malonic esters, solvents like dimethylformamide (DMF) are common but pose environmental and health concerns. nih.gov Research into greener alternatives is ongoing.

Solventless Conditions: Whenever feasible, conducting reactions without a solvent can significantly reduce waste. For example, enzyme-catalyzed synthesis of polyesters from dimethyl malonate has been achieved under solventless conditions. maynoothuniversity.ie

Water-Based Systems: Utilizing water as a solvent is highly desirable from a green chemistry perspective. While the low solubility of nonpolar reactants like 4-(tert-butyl)benzyl chloride in water presents a challenge, the use of phase-transfer catalysts can facilitate reactions in aqueous media.

Table 2: Green Solvent Replacement Guide for Malonic Acid Synthesis

Traditional SolventGreen Alternative(s)Key Considerations
Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Good general purpose solvent, derived from renewable resources.
Diethyl Ethertert-Butyl Methyl Ether (MTBE)Higher boiling point and less peroxide forming than diethyl ether.
Dimethylformamide (DMF)Acetonitrile, CyreneAcetonitrile is less toxic; Cyrene is a bio-based alternative. mlsu.ac.in
Toluenep-CymeneHigher boiling point, derived from natural sources.

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of sustainable catalysts is a key area of research for the synthesis of malonic acid derivatives.

Key areas of development include:

Biocatalysts: Enzymes, such as lipases, can be used to catalyze reactions like esterification under mild, solvent-free conditions. maynoothuniversity.ie While their application to the specific alkylation of malonic esters is less common, it represents a promising area for future research.

Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture and recycled, reducing waste. For example, tungsten oxide nanoparticles have been used to improve the efficiency of malonic ester synthesis. patsnap.com

Organocatalysts: The use of small organic molecules as catalysts, such as malonic acid itself in certain reactions, can avoid the use of toxic heavy metals. ui.ac.idsemanticscholar.org

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful process optimization and consideration of scale-up challenges. This involves a systematic approach to refining reaction conditions and selecting appropriate reactor technology.

Optimizing reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring a robust and reproducible process. A Design of Experiments (DoE) approach can be employed to systematically screen and optimize key parameters.

Key Parameters for Optimization:

Stoichiometry of Reactants: The molar ratio of diethyl malonate to 4-(tert-butyl)benzyl chloride and the base is a critical factor.

Base Selection: The choice of base (e.g., sodium ethoxide, potassium carbonate) and its concentration can significantly impact the reaction rate and the formation of byproducts. libretexts.orgwikipedia.org

Temperature: The reaction temperature affects the rate of both the desired alkylation and potential side reactions.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching to maximize product yield and minimize impurity formation.

Table 3: Illustrative Reaction Condition Screening for Dialkylation of Diethyl Malonate

EntryBase (Equivalents)SolventTemperature (°C)Alkylating Agent (Equivalents)Yield (%)
1NaH (2.2)DMF254-(tert-butyl)benzyl chloride (2.2)Moderate
2K₂CO₃ (3.0)Acetonitrile804-(tert-butyl)benzyl chloride (2.5)Good
3NaOEt (2.2)Ethanol784-(tert-butyl)benzyl chloride (2.2)High
4Cs₂CO₃ (2.5)DMF604-(tert-butyl)benzyl chloride (2.2)High

Note: This table is illustrative and based on general principles of malonic ester alkylation. Specific yields would require experimental determination.

For large-scale production, the choice of reactor is critical. While traditional batch reactors are common, continuous flow reactors offer several advantages, particularly for reactions that are exothermic or involve hazardous reagents.

Advantages of Flow Chemistry:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is crucial for managing exothermic alkylation reactions and improving selectivity. pharmablock.com

Improved Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling hazardous materials and potential runaway reactions. pharmablock.com

Increased Efficiency and Scalability: Flow processes can often be run for extended periods, leading to higher throughput. Scaling up is typically achieved by running multiple reactors in parallel or by extending the operation time, rather than increasing the reactor volume. apolloscientific.co.uk

The synthesis of this compound could be adapted to a flow process. This would involve pumping streams of diethyl malonate, a base, and 4-(tert-butyl)benzyl chloride through a heated reactor coil. The residence time would be controlled to ensure complete reaction before the product stream is collected for work-up and purification. This approach could lead to a more efficient, safer, and scalable manufacturing process. apolloscientific.co.uktue.nl

Advanced Structural Characterization Methodologies for 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic techniques are indispensable in the structural analysis of 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid. By probing the interaction of the molecule with electromagnetic radiation, detailed information about its constituent atoms, functional groups, and their spatial arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments within the molecule.

The protons of the tert-butyl groups would appear as a sharp singlet, integrating to 18 protons, due to their chemical and magnetic equivalence and the absence of adjacent protons for coupling. The benzylic protons (CH₂) would likely appear as a singlet integrating to 4 protons, as they are equivalent and not coupled to other protons. The aromatic protons on the para-substituted benzene (B151609) rings would show a characteristic AA'BB' splitting pattern, appearing as two doublets, each integrating to 4 protons. The acidic protons of the two carboxylic acid groups would be observed as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-butyl (-C(CH₃)₃)~1.3Singlet18H
Benzylic (-CH₂-)~3.2Singlet4H
Aromatic (Ar-H)~7.1-7.3Doublet4H
Aromatic (Ar-H)~7.3-7.5Doublet4H
Carboxylic Acid (-COOH)>10Broad Singlet2H

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. In the case of this compound, the spectrum would reveal the presence of the quaternary carbon of the malonic acid, the benzylic carbons, the carbons of the tert-butyl groups, and the aromatic carbons.

The carbonyl carbons of the carboxylic acid groups would appear at the most downfield region of the spectrum. The quaternary carbon of the malonic acid core would also be readily identifiable. The aromatic carbons would give rise to several signals in the aromatic region, with the ipso-carbons (carbons attached to the tert-butyl and benzylic groups) having distinct chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl groups would also be clearly resolved.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Carboxylic Acid (-COOH)~175
Aromatic C (ipso, attached to -C(CH₃)₃)~150
Aromatic C (ipso, attached to -CH₂-)~135
Aromatic CH~125-130
Malonic Acid Quaternary C~58
Benzylic (-CH₂)~38
tert-butyl Quaternary C~34
tert-butyl Methyl (-CH₃)~31

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the coupling between the ortho- and meta-protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signals of the benzylic CH₂ groups and the aromatic CH groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons would show correlations to the ipso-aromatic carbon, the adjacent aromatic carbons, and the central quaternary carbon of the malonic acid. The protons of the tert-butyl groups would show a correlation to the quaternary carbon of the tert-butyl group and the ipso-aromatic carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

In the IR spectrum of this compound, a very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid carbonyl groups. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear in the 2850-3100 cm⁻¹ region.

Raman spectroscopy would also be sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic ring stretching modes and the symmetric vibrations of the tert-butyl groups.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic Acid (-OH)O-H Stretch2500-3300 (broad)
Carboxylic Acid (C=O)C=O Stretch1700-1725
Aromatic C-HC-H Stretch3000-3100
Aliphatic C-HC-H Stretch2850-2970
Aromatic C=CC=C Stretch~1600, ~1450

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through the analysis of its fragmentation patterns. For this compound (C₂₉H₄₀O₄), the expected molecular weight is approximately 468.6 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 468 might be observed, although it could be weak due to the lability of the molecule. Common fragmentation pathways would include the loss of a tert-butyl group ([M-57]⁺), the loss of a carboxylic acid group ([M-45]⁺), and cleavage of the benzyl-malonic acid bond, leading to a prominent peak corresponding to the 4-(tert-butyl)benzyl cation at m/z 147.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (approx.)Identity
[M]⁺468Molecular Ion
[M - COOH]⁺423Loss of a carboxylic acid group
[M - C₄H₉]⁺411Loss of a tert-butyl group
[C₁₁H₁₅]⁺1474-(tert-butyl)benzyl cation
High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₂₇H₃₆O₄, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental determination via HRMS, typically using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Orbitrap.

The expected HRMS data for the protonated molecule [M+H]⁺ and the sodiated molecule [M+Na]⁺ would confirm the elemental formula. The high mass accuracy, typically within a few parts per million (ppm), allows for the confident differentiation from other potential compounds with the same nominal mass.

Table 1: Theoretical Mass Data for this compound

Ion Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ C₂₇H₃₇O₄⁺ 425.2686
[M+Na]⁺ C₂₇H₃₆O₄Na⁺ 447.2506
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) provides invaluable insight into the structural backbone of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the fragmentation pattern would be characteristic of its structure, involving the malonic acid core and the two 4-(tert-butyl)benzyl substituents.

Common fragmentation pathways for dicarboxylic acids include the loss of water (H₂O) and carbon dioxide (CO₂). In the case of this compound, characteristic fragmentation would also involve the cleavage of the benzylic C-C bonds. The bulky tert-butyl groups on the benzyl (B1604629) rings are also prone to fragmentation, typically through the loss of a methyl radical (•CH₃) or isobutylene.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ of this compound

Precursor Ion (m/z) Fragment Ion Description of Neutral Loss
425.2686 407.2580 Loss of H₂O
425.2686 381.2788 Loss of CO₂
425.2686 277.1849 Cleavage of one 4-(tert-butyl)benzyl group
425.2686 147.1168 4-(tert-butyl)benzyl cation

Diffraction Techniques for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Crystallization Strategies for this compound

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For a molecule like this compound, which possesses both polar carboxylic acid groups and nonpolar tert-butylbenzyl groups, a variety of crystallization techniques can be explored. Slow evaporation of a solution is a common and effective method. The choice of solvent is crucial; a solvent system that allows for slow, controlled precipitation is ideal. Suitable solvents or solvent mixtures could include ethanol/water, toluene (B28343)/heptane, or ethyl acetate (B1210297)/hexane. Vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound, is another powerful technique for growing high-quality crystals.

Conformational Analysis in the Crystalline State

The solid-state conformation of this compound is dictated by a balance of intramolecular steric effects and intermolecular packing forces. The two 4-(tert-butyl)benzyl groups are expected to adopt a staggered conformation around the central quaternary carbon of the malonic acid core to minimize steric hindrance. The bulky tert-butyl groups will likely orient themselves to minimize steric clash with neighboring molecules in the crystal lattice. The dihedral angles between the phenyl rings and the malonic acid backbone would be a key conformational parameter determined from the crystal structure.

Hydrogen Bonding Networks and Supramolecular Assembly

The presence of two carboxylic acid groups in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. In the crystalline state, carboxylic acids typically form dimeric structures through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. These dimers can then further assemble into more complex supramolecular structures, such as chains or sheets, through additional weaker interactions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive analytical technique used to determine the crystalline nature of a solid material. It provides a unique "fingerprint" of a crystalline solid, which can be used to identify the substance, determine its phase purity, and gain insights into its crystal structure. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For a novel compound such as this compound, PXRD analysis would be a critical step in its solid-state characterization. This analysis would confirm whether the synthesized material is crystalline or amorphous. A crystalline material will produce a distinct pattern of sharp peaks, while an amorphous solid will show a broad halo with no distinct peaks.

The positions and intensities of the peaks in a PXRD pattern are characteristic of the compound's crystal lattice. This data can be used to:

Confirm the identity of the synthesized compound by comparing its PXRD pattern to a calculated pattern from single-crystal X-ray diffraction data, if available.

Assess the purity of the bulk sample. The presence of peaks corresponding to starting materials or byproducts would indicate an impure sample.

Identify different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, and they can have different physical properties. Each polymorph would produce a unique PXRD pattern.

Monitor the solid-state stability of the compound under various conditions, such as temperature, humidity, and light exposure.

Without experimental data, a representative data table of PXRD peaks for this compound cannot be generated. Such a table would typically list the diffraction angles (2θ), the corresponding d-spacings (the distance between planes of atoms in the crystal lattice), and the relative intensities of the diffraction peaks.

Further research and experimental analysis are required to obtain the PXRD data for this compound, which would be invaluable for its complete solid-state characterization and for quality control in any future applications.

Reactivity, Reaction Mechanisms, and Derivatization of 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Decarboxylation Pathways of 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid

Malonic acids are well-known for their propensity to undergo decarboxylation, a chemical reaction that results in the loss of a carboxyl group as carbon dioxide. This process can be initiated by heat or facilitated by catalysts.

Thermal Decarboxylation Kinetics and Mechanisms

The thermal decarboxylation of malonic acid and its derivatives typically proceeds through a cyclic intermediate. masterorganicchemistry.com Upon heating, one of the carboxylic acid groups can form an intramolecular hydrogen bond with the carbonyl oxygen of the second carboxylic acid group. This facilitates the cleavage of a carbon-carbon bond, leading to the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable keto form, which in the case of substituted malonic acids, is a carboxylic acid.

Table 1: General Factors Influencing Thermal Decarboxylation of Malonic Acids

FactorInfluence on Decarboxylation RateRationale
Temperature IncreasesProvides the necessary activation energy for the reaction to proceed.
Solvent Can influence the rate depending on polarity and ability to stabilize intermediates.Polar solvents may stabilize charged intermediates, potentially altering the reaction pathway.
Steric Hindrance May increase or decrease the rateBulky substituents can hinder the formation of the cyclic transition state, but may also destabilize the ground state, lowering the activation energy.

Catalytic Decarboxylation Approaches

Catalytic methods can facilitate the decarboxylation of malonic acids under milder conditions compared to thermal methods. Various catalysts, including acids, bases, and metal complexes, can be employed.

For instance, photoredox catalysis has emerged as a powerful tool for the decarboxylation of carboxylic acids, including malonic acid derivatives. nih.gov In this approach, a photocatalyst, upon irradiation with visible light, can initiate a single-electron transfer process with the carboxylate, leading to the formation of a radical intermediate that readily loses carbon dioxide. This method has been successfully applied to the double decarboxylation of malonic acid derivatives. nih.gov

Metal-catalyzed decarboxylation is another viable approach. Catalysts based on copper, silver, and palladium have been shown to be effective in promoting the decarboxylation of various carboxylic acids. The mechanism often involves the formation of a metal carboxylate intermediate, which then undergoes decarboxylation to form an organometallic species that can be further transformed.

Esterification and Amidation Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound can readily undergo esterification and amidation reactions to form a variety of derivatives with potential applications in materials science and medicinal chemistry.

Synthesis of Diester Derivatives

The synthesis of diester derivatives of malonic acids is a well-established transformation. google.com The reaction of this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, will yield the corresponding diester. The Fischer esterification is a common method used for this purpose. Alternatively, the reaction can be carried out by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with the alcohol.

The synthesis of diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, a structurally related compound, has been reported, demonstrating the feasibility of such reactions. nih.gov

Table 2: Common Methods for the Synthesis of Malonic Acid Diesters

MethodReagentsConditionsAdvantages
Fischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)HeatingSimple, uses readily available reagents.
Acyl Chloride RouteThionyl Chloride (SOCl₂), Alcohol, BaseTypically at room temperature or gentle heatingHigh yielding, proceeds under mild conditions.
Dicyclohexylcarbodiimide (B1669883) (DCC) CouplingAlcohol, DCC, DMAP (catalyst)Room temperatureMild conditions, suitable for sensitive substrates.

Formation of Diamide and Mixed Ester-Amide Analogues

Similar to esterification, the carboxylic acid groups can be converted to amides by reaction with primary or secondary amines. This reaction is typically carried out in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The synthesis of malonic acid diamides has been reported through the reaction of diethyl malonate derivatives with amines. google.com

The synthesis of mixed ester-amide analogues can be achieved through a stepwise approach. First, a monoester can be prepared, followed by amidation of the remaining carboxylic acid group. Alternatively, selective hydrolysis of one ester group of a diester derivative can provide a monoacid-monoester intermediate, which can then be converted to the mixed ester-amide.

Transformations of the Aromatic and Alkyl Side Chains

The 4-(tert-butyl)benzyl side chains of this compound also present opportunities for further chemical modification. The aromatic rings can undergo electrophilic aromatic substitution reactions, and the benzylic positions are susceptible to oxidation.

The tert-butyl group is an ortho, para-directing group in electrophilic aromatic substitution, although steric hindrance from the bulky tert-butyl group can favor para-substitution. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation could potentially be carried out on the aromatic rings, provided the conditions are compatible with the malonic acid moiety.

The benzylic C-H bonds are activated towards oxidation. Strong oxidizing agents like potassium permanganate (B83412) can oxidize the benzyl (B1604629) groups to carboxylic acids. Milder oxidation conditions could potentially lead to the formation of ketones at the benzylic position.

Electrophilic Aromatic Substitution on the Benzyl Rings

The two benzyl rings in the this compound scaffold are activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are influenced by the electronic effects of two key substituents on each ring: the activating tert-butyl group and the deactivating methylene-malonic acid group (-CH₂-R).

The tert-butyl group is a weakly activating, electron-donating group due to inductive effects and hyperconjugation. It directs incoming electrophiles to the ortho and para positions. stackexchange.com However, the significant steric bulk of the tert-butyl group severely hinders attack at the two adjacent ortho positions. ucalgary.ca In the case of the 4-(tert-butyl)benzyl moiety, the para position is already occupied by the benzyl group.

Conversely, the -CH₂-C(COOH)₂- moiety attached to the ring is considered an electron-withdrawing and deactivating group, which would typically direct incoming electrophiles to the meta position relative to itself. In this molecular structure, the activating influence of the tert-butyl group is generally dominant. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the benzylic carbon (C3 and C5), which are also meta to the tert-butyl group. This regioselectivity avoids the sterically hindered positions next to the tert-butyl group while still benefiting from its activating effect.

Typical electrophilic aromatic substitution reactions and their predicted outcomes on the this compound scaffold are summarized below.

ReactionReagentsExpected Major Product(s)
Nitration HNO₃ / H₂SO₄2,2-Bis[3-nitro-4-(tert-butyl)benzyl]malonic Acid
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃2,2-Bis[3-bromo-4-(tert-butyl)benzyl]malonic Acid
Friedel-Crafts Acylation RCOCl / AlCl₃2,2-Bis[3-acyl-4-(tert-butyl)benzyl]malonic Acid

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions.

Oxidation and Reduction Reactions of Peripheral Groups

The peripheral groups of the molecule—specifically the benzylic methylene (B1212753) groups and the aromatic rings—are susceptible to oxidation and reduction under appropriate conditions. The tert-butyl groups, lacking benzylic protons, are highly resistant to oxidation.

Oxidation Reactions: The benzylic C-H bonds of the methylene bridges are the most likely sites for oxidation. The oxidation of benzylic methylene groups to the corresponding carbonyls is a well-established transformation in organic synthesis. nih.gov Various catalytic systems can achieve this, converting the diarylmethane structure into a diaryl ketone derivative. This transformation provides a route to introduce further functionality into the molecular core. researchgate.netnih.gov

ReactionReagent/Catalyst SystemProduct
Benzylic Oxidation KMnO₄ or Na₂Cr₂O₇Oxidation of one or both -CH₂- groups to ketones (C=O)
CuCl₂ / TBHPSelective oxidation to the ketone
Bismuth Catalysis / TBHPOxidation to the corresponding ketone

Table 2: Potential Oxidation Reactions of the Benzylic Methylene Groups.

Reduction Reactions: The aromatic rings are generally resistant to reduction under mild conditions that would, for example, reduce a typical alkene. libretexts.orgopenstax.org However, under more forcing conditions, they can be hydrogenated.

Catalytic Hydrogenation : Employing catalysts like platinum or rhodium on carbon under high pressure and heat can fully saturate the aromatic rings, converting the 4-(tert-butyl)benzyl groups into 4-(tert-butyl)cyclohexylmethyl groups. libretexts.orglumenlearning.com

Birch Reduction : This method uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.com It reduces the aromatic rings to non-conjugated 1,4-cyclohexadienes. The regioselectivity is governed by the substituents; electron-donating groups like alkyls direct the protonation to the ortho and meta positions. lumenlearning.commasterorganicchemistry.com For the 4-(tert-butyl)benzyl rings, this would yield 2,2-Bis[4-(tert-butyl)cyclohexa-1,4-dienylmethyl]malonic acid.

Regioselective and Stereoselective Functionalization Strategies

Developing synthetic routes to chiral, non-racemic derivatives of this compound is crucial for applications in asymmetric catalysis and materials science. The prochiral nature of the central quaternary carbon atom presents an opportunity for introducing chirality.

Chirality Introduction into the this compound Scaffold

Several strategies can be envisioned to synthesize or resolve enantiomers of the target compound or its derivatives.

Asymmetric Synthesis via Phase-Transfer Catalysis : A powerful method for creating chiral quaternary centers is the enantioselective alkylation of malonic esters using chiral phase-transfer catalysts (PTCs). frontiersin.orgnih.govnih.gov A plausible route would involve the sequential dialkylation of a malonic ester (e.g., di-tert-butyl malonate) with 4-(tert-butyl)benzyl bromide in the presence of a chiral PTC, such as a derivative of a Cinchona alkaloid. The catalyst would create a chiral environment around the enolate, leading to a preferential facial attack and yielding an enantioenriched product. researchgate.net

Enzymatic Desymmetrization : Enzymes can be used for the asymmetric decarboxylation of prochiral disubstituted malonic acids. bohrium.com For instance, whole-cell systems like Alcaligenes bronchisepticus have been shown to asymmetrically decarboxylate α-aryl-α-methylmalonic acids to afford optically active α-arylpropionic acids. bohrium.com Applying a similar biocatalytic approach to this compound could, in principle, yield chiral 2-[4-(tert-butyl)benzyl]-3-[4-(tert-butyl)phenyl]propanoic acid.

Chiral Auxiliary-Directed Synthesis : This classic strategy involves covalently attaching a chiral auxiliary to a malonate precursor. The auxiliary then directs the diastereoselective introduction of the two 4-(tert-butyl)benzyl groups. Subsequent removal of the auxiliary reveals the enantioenriched malonic acid derivative. Common auxiliaries include those derived from chiral alcohols like menthol (B31143) or oxazolidinones. usm.edursc.org

StrategyDescriptionPotential Outcome
Phase-Transfer Catalysis Sequential benzylation of a malonic ester using a chiral PTC.Enantioenriched this compound ester.
Enzymatic Decarboxylation Biocatalytic removal of one carboxyl group from the prochiral diacid.Enantiomerically enriched propanoic acid derivative.
Chiral Auxiliary Diastereoselective benzylation of a malonate bearing a removable chiral group.Enantioenriched this compound.

Table 3: Comparison of Strategies for Introducing Chirality.

Diastereoselective Synthesis of Advanced Intermediates

Once a chiral scaffold of this compound is obtained, its dicarboxylic acid functionality can be used to direct the diastereoselective synthesis of more complex molecules. The goal is to use the existing stereocenter to control the formation of new stereocenters.

One approach involves converting the diacid into a rigid cyclic structure. For example, reaction with an acetylating agent could form a cyclic anhydride (B1165640). The two carbonyl groups of the anhydride are diastereotopic, and nucleophilic attack by a chiral, non-racemic alcohol could selectively open the ring to give a mono-ester, mono-acid with high diastereoselectivity.

Alternatively, one of the carboxylic acids could be selectively modified. For instance, after converting the diacid to the corresponding di-acid chloride, reaction with one equivalent of a chiral alcohol or amine would form a mono-ester or mono-amide. The remaining acid chloride could then be converted to a ketone. Subsequent reduction of this ketone would likely proceed with some level of diastereoselectivity, influenced by the bulky chiral ester/amide group nearby.

A further strategy involves attaching a chiral auxiliary to one of the carboxyl groups and then using it to direct a reaction at the second carboxyl group. For example, an Evans oxazolidinone auxiliary could be attached, and the remaining carboxylic acid could be subjected to reactions such as diastereoselective alkylation or aldol (B89426) condensation at its α-position after an additional deprotonation step, if chemically feasible.

These strategies allow the core chiral scaffold to be elaborated into advanced intermediates with multiple, well-defined stereocenters, making them valuable building blocks for complex target molecules.

Computational and Theoretical Investigations of 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule in its gaseous state. These calculations provide a fundamental understanding of electronic structure, conformational stability, and vibrational characteristics.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure is crucial for understanding a molecule's reactivity and spectroscopic properties. For 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid, calculations can determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich para-substituted benzene (B151609) rings. The LUMO, conversely, is likely centered on the carboxylic acid moieties of the malonic acid core, which can act as electron acceptors. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A larger gap suggests higher stability and lower reactivity.

Illustrative Molecular Orbital Analysis Data Note: The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic carboxylic acids.

ParameterCalculated Energy (eV)Primary Localization
HOMO-6.854-(tert-butyl)benzyl groups
LUMO-1.20Malonic acid moiety
HOMO-LUMO Gap (ΔE)5.65N/A

Conformational Landscapes and Energy Minimization Studies

The presence of multiple single bonds in this compound allows for a complex conformational landscape. The bulky tert-butyl groups and the two benzyl (B1604629) substituents create significant steric hindrance, which heavily influences the molecule's preferred three-dimensional shape.

Energy minimization studies are performed to identify the most stable conformers (isomers that can be interconverted by rotation around single bonds). These calculations systematically rotate the key dihedral angles—such as those involving the benzyl groups relative to the central malonic acid core—and calculate the potential energy of each resulting geometry. The results typically reveal a few low-energy structures that are sterically favored, avoiding clashes between the large tert-butylbenzyl groups. The global minimum energy conformation represents the most probable structure of an isolated molecule.

Illustrative Conformational Energy Profile Note: The following data is hypothetical, illustrating potential low-energy conformers and their relative stabilities.

ConformerDescription of Key Dihedral AnglesRelative Energy (kcal/mol)
A (Global Minimum)Anti-periplanar arrangement of benzyl groups0.00
BGauche arrangement of benzyl groups+2.5
CSyn-periplanar arrangement (sterically hindered)+8.0

Vibrational Frequency Analysis for Spectroscopic Assignment

Theoretical vibrational frequency analysis is a standard computational method used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. nih.gov

For this compound, this analysis can help assign specific peaks in an experimental spectrum to particular molecular motions. Key predicted vibrations would include:

O-H stretching from the carboxylic acid groups, typically appearing as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carboxyl groups, expected to be a strong, sharp peak.

C-H stretching and bending from the aromatic rings and the tert-butyl groups.

Skeletal vibrations corresponding to the stretching and bending of the molecule's carbon framework.

Comparing the calculated frequencies with experimental data allows for a confident assignment of the molecule's spectral features. epstem.net

Illustrative Vibrational Mode Assignment Note: This table presents a simplified, illustrative comparison of calculated and potential experimental vibrational frequencies.

Vibrational Frequencies (cm⁻¹)
Vibrational ModeCalculated Frequency (Scaled)Expected Experimental FrequencyIntensity
O-H Stretch (Carboxylic Acid)34503300-3500 (Broad)Medium
Aromatic C-H Stretch30553000-3100Medium
Aliphatic C-H Stretch29602850-3000Strong
C=O Stretch (Carboxylic Acid)17151700-1725Strong
Aromatic C=C Stretch16051580-1610Medium

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for describing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, especially in a condensed phase like a solution. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into dynamic processes and intermolecular interactions. mdpi.comyoutube.com

Solution-Phase Behavior and Solvent Effects

The behavior of this compound in solution is highly dependent on the nature of the solvent. MD simulations can model this by placing the molecule in a "box" filled with explicit solvent molecules (e.g., water, toluene (B28343), or chloroform) and simulating their interactions over nanoseconds or microseconds.

In a polar, protic solvent like water, the carboxylic acid groups would readily form hydrogen bonds with solvent molecules. This solvation would stabilize the polar head of the molecule. In contrast, the large, nonpolar tert-butylbenzyl groups would experience hydrophobic effects, preferring to minimize their contact with water. In a nonpolar solvent like toluene, the hydrophobic benzyl groups would be well-solvated, while the polar malonic acid head would be less favorably accommodated. These simulations can reveal how solvent choice influences the molecule's average conformation and its dynamic behavior.

Intermolecular Interactions and Self-Assembly Propensity

The structure of this compound suggests a strong potential for self-assembly. The malonic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O). This allows for the formation of robust hydrogen-bonded dimers, a common motif for carboxylic acids. rsc.org

MD simulations of multiple solute molecules can explore this self-assembly propensity. In nonpolar solvents, where the polar carboxylic acid groups are poorly solvated, the formation of hydrogen-bonded dimers is highly probable. The bulky tert-butylbenzyl groups would then decorate the exterior of this dimer core. Beyond dimerization, simulations could investigate the potential for forming larger aggregates or ordered structures, driven by a combination of hydrogen bonding between the acid groups and van der Waals or π-π stacking interactions between the aromatic rings of the benzyl groups. The steric hindrance from the tert-butyl groups would play a critical role in dictating the geometry and stability of any such larger assemblies. Studies on similar branched-chain malonic acids have shown they can form stable bilayer vesicles in aqueous solutions, indicating a strong tendency to aggregate. scispace.com

Reaction Pathway Modeling for Decarboxylation and Derivatization

Computational modeling serves as a powerful tool to elucidate the complex reaction pathways of molecules like this compound. Through theoretical calculations, researchers can map out the energetic landscapes of reactions such as decarboxylation and derivatization, providing insights into the mechanisms and kinetics that are often challenging to obtain through experimental means alone.

Transition State Analysis and Activation Energy Determination

The decarboxylation of malonic acid and its derivatives is a classic organic reaction that can proceed through various mechanisms. rsc.orgresearchgate.net Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in identifying the transition state structures and calculating the associated activation energies. For this compound, the decarboxylation is expected to proceed through a cyclic transition state, a common feature for many malonic acids. morressier.com

Computational analysis would involve locating the transition state geometry on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate. Once the transition state is identified, its vibrational frequencies are calculated to confirm the presence of a single imaginary frequency corresponding to the bond-breaking and bond-forming processes of the reaction.

The activation energy (Ea) is then determined as the energy difference between the transition state and the ground state of the reactant molecule. This value is crucial for predicting the reaction rate, as a higher activation energy corresponds to a slower reaction. For a molecule with bulky substituents like this compound, computational models can quantify the steric and electronic influences on this energy barrier.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such a computational study, comparing the activation energy for the decarboxylation of unsubstituted malonic acid with that of this compound.

CompoundComputational MethodActivation Energy (kcal/mol)
Malonic AcidB3LYP/6-31G(d)26.9
This compoundB3LYP/6-31G(d)30.5

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to similar structures. morressier.com

Mechanistic Probing via Computational Chemistry

Computational chemistry offers a molecular-level view of reaction mechanisms. For the derivatization of this compound, such as esterification or amidation, computational methods can be used to explore different mechanistic possibilities, for instance, whether the reaction proceeds through a concerted or a stepwise pathway. nih.gov

By mapping the potential energy surface, researchers can identify any intermediates and secondary transition states. For example, in an esterification reaction, computational modeling can help to visualize the nucleophilic attack of the alcohol on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent elimination of a water molecule.

Furthermore, computational studies can elucidate the role of catalysts in these reactions. By modeling the reaction pathway in the presence and absence of a catalyst, it is possible to understand how the catalyst lowers the activation energy, for example, by stabilizing the transition state or by providing an alternative, lower-energy reaction pathway. Natural Bond Orbital (NBO) analysis can also be employed to study the charge distribution and orbital interactions throughout the reaction, providing deeper insight into the electronic rearrangements that occur. researchgate.net

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For this compound, the bulky tert-butyl and benzyl groups are expected to have a significant impact on its chemical properties.

Influence of Steric Hindrance from tert-butyl Groups on Reactivity

The two 4-(tert-butyl)benzyl substituents at the α-carbon of the malonic acid introduce considerable steric hindrance. This steric bulk can affect the reactivity of the carboxylic acid groups in several ways.

Conversely, in the case of decarboxylation, the steric strain introduced by the bulky groups in the ground state of the molecule might be released in the transition state, potentially lowering the activation energy for this specific reaction. However, the bulky groups could also restrict the conformational flexibility required to achieve the optimal geometry for the cyclic transition state of decarboxylation. Computational studies are essential to determine the net effect of these competing steric factors.

Electronic Effects of Aromatic Substituents on Acidic Properties

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. libretexts.org Substituents on the molecule can influence this stability through electronic effects, namely inductive and resonance effects. ucsb.edufiveable.me

The benzyl groups in this compound are generally considered to be weakly electron-donating through induction. libretexts.org The tert-butyl groups attached to the para position of the benzene rings are also alkyl groups and are known to be electron-donating. libretexts.org These electron-donating groups increase the electron density on the carboxylate anion, which tends to destabilize the negative charge and, as a result, decrease the acidity of the carboxylic acid (i.e., increase the pKa value). libretexts.orgrdd.edu.iqntu.edu.iq

Quantum mechanical calculations can be used to predict the pKa values of carboxylic acids. rdd.edu.iqntu.edu.iq These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. By comparing the calculated pKa of this compound with that of unsubstituted malonic acid, the electronic effect of the substituents can be quantified.

Below is a hypothetical data table illustrating the predicted pKa values.

CompoundComputational MethodPredicted pKa1Predicted pKa2
Malonic AcidSM D/M06-2X2.855.70
This compoundSMD/M06-2X3.156.05

Note: The data in this table is illustrative and based on general trends observed for substituted carboxylic acids. rdd.edu.iqntu.edu.iqresearchgate.net The increase in the predicted pKa values for the substituted compound reflects the electron-donating nature of the tert-butylbenzyl groups.

Exploration of Chemical Applications for 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid and Its Derivatives

Role as a Precursor in Polymer Chemistry and Material Science

The dibasic nature of the malonic acid core, combined with the significant steric and hydrophobic character of the tert-butylbenzyl side chains, makes this molecule a compelling candidate for creating polymers with tailored properties.

Monomer in Polycondensation Reactions

2,2-Bis[4-(tert-butyl)benzyl]malonic acid can serve as a specialized A-A type monomer in step-growth polymerization. The two carboxylic acid groups are capable of undergoing polycondensation reactions with B-B type co-monomers, such as diols or diamines, to yield polyesters and polyamides, respectively.

The incorporation of this monomer into a polymer backbone would be expected to impart specific properties due to its bulky, non-polar side groups. These large substituents would disrupt chain packing and reduce intermolecular forces, leading to:

Increased Solubility: The bulky groups can enhance solubility in common organic solvents by preventing close chain association.

Lower Glass Transition Temperature (Tg): The flexible benzyl (B1604629) linkages and the steric hindrance from the side chains increase free volume, which typically lowers the Tg compared to polymers derived from more linear, compact monomers.

Amorphous Morphology: The irregular structure imparted by the monomer unit would likely frustrate crystallization, leading to the formation of amorphous materials.

While direct polymerization studies of this compound are not extensively documented, the synthesis of polyesters from other substituted malonic acid derivatives is well-established. nih.govgoogle.comwhiterose.ac.uk For instance, enzyme-catalyzed and metal-catalyzed polycondensations have been successfully employed for various malonate derivatives. nih.gov A general scheme for the formation of a polyester (B1180765) using this monomer is shown below.

Scheme 1: Hypothetical polycondensation reaction between this compound and a generic diol (HO-R-OH) to form a polyester.

Building Block for Dendrimers and Hyperbranched Polymers

Dendritic polymers, which include perfect dendrimers and less-regular hyperbranched polymers, are characterized by their highly branched, three-dimensional architectures. nih.govrsc.org These structures lead to unique properties such as low solution viscosity, high solubility, and a high density of terminal functional groups. nih.govrsc.org

This compound can be envisioned as a key component in dendritic polymer synthesis in several ways:

As a Central Core: The dicarboxylic acid moiety can function as an A2-type core molecule. Dendritic wedges (dendrons) with complementary functional groups (e.g., hydroxyl or amine groups) can be attached to this core, initiating the divergent growth of a dendrimer. nih.gov

As a Branching Monomer: Through chemical modification, the molecule could be converted into an AB2 monomer, a cornerstone for the one-pot synthesis of hyperbranched polymers. rsc.org For example, functionalization of the tert-butyl groups or the phenyl rings with reactive sites (B groups, such as hydroxyls) would create an AB2 monomer where the carboxylic acid moiety (A group) can react with the B groups of another monomer, leading to a branched structure. The synthesis of hyperbranched polyesters from various AB2 and AB3 monomers is a common strategy. rsc.org

The globular shape and numerous chain ends of such polymers make them suitable for applications in coatings, additives, and drug delivery. rsc.orgnih.gov

Modifiers for Polymer Properties (e.g., thermal stability, processability)

The addition of this compound or its derivatives to existing polymer matrices can significantly alter their bulk properties.

Thermal Stability: A structurally related compound, Diethyl 2,2-bis(3,5-di-tert-butyl-4-hydroxybenzyl)malonate, is known to function as a hindered phenol (B47542) antioxidant for polymers. nih.gov The presence of bulky tert-butyl groups adjacent to a phenolic hydroxyl is a classic motif for radical scavenging, which inhibits thermo-oxidative degradation. While the subject molecule lacks the hydroxyl groups, its derivatives can be designed to include them, thereby acting as high-molecular-weight antioxidants that are less prone to migration and leaching from the polymer matrix. The introduction of such additives can enhance the thermal stability of polymers by increasing the activation energy of thermal degradation. researchgate.net

Processability: Polymer processing aids (PPAs) are additives that improve the flow characteristics of polymer melts during extrusion and molding. specialchem.comspecialchem.com They can reduce melt fracture, lower die pressure, and decrease energy consumption. siliketech.combehinpolymerco.com The bulky and non-polar nature of the 4-(tert-butyl)benzyl groups in this compound suggests its potential use as a processing aid or an internal lubricant/plasticizer. By physically separating polymer chains, it can reduce intermolecular friction and lower the melt viscosity, thus enhancing processability.

Utility in Synthetic Organic Chemistry as a Reagent or Ligand

Beyond polymer science, the unique steric and electronic features of this compound and its derivatives make them valuable in specialized areas of synthetic organic chemistry.

Chiral Auxiliaries Derived from this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com While this compound is itself an achiral molecule, it can serve as a scaffold for the creation of chiral reagents.

A potential strategy involves the mono-esterification of the dicarboxylic acid with a chiral alcohol, such as (-)-menthol or a derivative of a chiral oxazolidinone. usm.edusigmaaldrich.com This reaction would produce a diastereomeric mixture of esters. Once a single diastereomer is isolated, the two 4-(tert-butyl)benzyl groups, which were chemically equivalent (enantiotopic) in the starting material, become diastereotopic. This differentiation allows for subsequent reactions to proceed with facial selectivity, guided by the steric environment established by the chiral auxiliary. After the desired stereoselective transformation, the auxiliary can be cleaved and recovered. While the direct application of this specific molecule has not been reported, the synthesis of other chiral malonates via asymmetric catalysis and the use of chiral auxiliaries are established methods for creating stereogenic centers. nih.govscielo.org.mx

Scheme 2: Hypothetical pathway to a chiral derivative by reaction with a chiral alcohol (R-OH), rendering the two benzyl groups (Bn') diastereotopic.*

Ligands for Metal-Catalyzed Reactions

The deprotonated form of this compound is a malonate dianion, which can act as a versatile ligand for metal ions. libretexts.org Malonate ligands are known to coordinate to metal centers in numerous ways, including acting as a bidentate chelating agent or as a bridging ligand to form multinuclear complexes and coordination polymers. researchgate.netacs.orgpsu.edu

The defining feature of this particular malonate ligand is the presence of the two extremely bulky 4-(tert-butyl)benzyl substituents. In coordination chemistry, bulky ligands are instrumental in controlling the properties of a metal complex. researchgate.net They can:

Enforce specific coordination geometries and low coordination numbers.

Create a sterically crowded pocket around the metal center, influencing the selectivity of catalytic reactions (e.g., regioselectivity or enantioselectivity).

Stabilize reactive or low-valent metal centers by preventing bimolecular decomposition pathways.

The table below summarizes the diverse coordination modes observed for the malonate dianion in various metal complexes, all of which are possible for the derivative of the title compound. researchgate.net

Coordination ModeDescriptionDenticityExample Metal Ions
ChelatingBoth carboxylate groups bind to the same metal center, forming a six-membered ring.BidentateNi(II), Zn(II)
Bridging (syn-syn)Each carboxylate group bridges two metal centers.Bidentate to TetradentateCu(II)
Bridging (syn-anti)One carboxylate oxygen bridges while the other coordinates terminally.Bidentate to TetradentateCu(II), Zn(II)
Chelating and BridgingThe ligand chelates one metal center while also bridging to another.TridentateZn(II)

By forming complexes with transition metals like rhodium, palladium, or copper, this bulky malonate ligand could be used to develop catalysts for a range of organic transformations, including cross-coupling, hydrogenation, and cycloaddition reactions. acs.org

Advanced Chemical Separations

Stationary Phase Development for Chromatography

Similarly, there is a lack of information on the application of this specific compound in the design of host-guest systems. The presence of large, hydrophobic aromatic moieties suggests the potential for forming inclusion complexes with suitable guest molecules. These bulky groups could create well-defined cavities or pockets capable of selective binding. In principle, molecules with such features are of interest in creating synthetic receptors and sensors.

In the context of advanced chemical separations, no specific studies were found that utilize this compound as an extractant. Dicarboxylic acids can act as chelating agents for metal ions, and the lipophilic nature of the tert-butylbenzyl groups could enhance the solubility of resulting metal complexes in organic solvents, a desirable property for liquid-liquid extraction processes.

Furthermore, there is no available literature on the development of stationary phases for chromatography based on this compound. The unique steric and electronic properties of this compound could theoretically be exploited to create novel stationary phases with specific selectivities for certain classes of analytes.

Analytical Methodologies for Detection and Quantification of 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a non-volatile, polar compound like 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid, High-Performance Liquid Chromatography (HPLC) is the most direct and widely applicable technique. Gas Chromatography (GC) can also be utilized, but it necessitates a derivatization step to increase the analyte's volatility.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is well-suited for the analysis of this compound due to its ability to handle non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is typically the first choice for a molecule with significant hydrophobic character, such as the target compound with its two tert-butylbenzyl groups. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The development of a robust HPLC method would involve the optimization of several parameters, including the choice of a suitable column (e.g., C18 or C8), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the flow rate, and the column temperature. The acidic nature of the malonic acid moiety requires the mobile phase to be acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

Due to the presence of two benzyl (B1604629) groups, this compound possesses a strong chromophore that allows for sensitive detection using a UV-Vis detector. The aromatic rings exhibit characteristic absorbance in the UV region. A common wavelength for the detection of compounds containing benzene (B151609) rings is around 254 nm. biotage.com To determine the optimal detection wavelength, a UV-Vis spectrum of the compound in the mobile phase solvent would be recorded to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. For compounds with benzyl alcohol functionalities, absorption peaks can be observed around 259 nm. aatbio.com

Table 1: Hypothetical HPLC-UV Method Parameters for the Analysis of this compound

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Expected Retention Time ~8.5 min

This table presents a hypothetical but scientifically plausible set of starting parameters for an HPLC-UV method.

For enhanced selectivity and sensitivity, particularly in complex matrices, the HPLC system can be coupled with a mass spectrometer (LC-MS). Mass spectrometry provides information about the molecular weight and structure of the analyte. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, as it can readily ionize the carboxylic acid groups. uab.edu Given the acidic nature of the analyte, ESI in the negative ion mode would be the preferred method, detecting the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (LC-MS/MS) can be used for even more specific and sensitive quantification through Selected Reaction Monitoring (SRM). In this mode, the precursor ion ([M-H]⁻) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This technique significantly reduces background noise and matrix interference. The fragmentation of the deprotonated molecule would likely involve the loss of carbon dioxide (CO2) from the carboxylic acid groups.

Table 2: Plausible LC-MS Parameters for this compound

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temperature 350 °C
Nebulizer Pressure 40 psi
Precursor Ion (m/z) [M-H]⁻
Product Ion (m/z) for SRM e.g., [M-H-CO₂]⁻

This table outlines plausible mass spectrometric conditions for the sensitive detection of the target compound.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight and the presence of polar carboxylic acid groups, which make it non-volatile and prone to thermal degradation. Therefore, a derivatization step is necessary to convert the carboxylic acid groups into less polar, more volatile esters. lmaleidykla.lt

A common derivatization method is esterification. This can be achieved by reacting the compound with an alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid catalyst such as boron trifluoride (BF3). nih.gov Another effective method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons of the carboxylic acids with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the resulting ester can be analyzed by GC using a non-polar capillary column and a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). The choice of column and temperature program would be optimized to achieve good separation from any impurities or by-products of the derivatization reaction.

Table 3: Representative GC Method Parameters for a Derivatized Form of this compound

ParameterValue
Derivatization Agent BF₃ in Butanol
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C

This table provides a representative set of GC conditions for the analysis of the butylated ester of the target compound.

Spectrophotometric and Electrochemical Methods

While chromatographic methods provide separation and quantification, spectrophotometric methods can offer a simpler and faster approach for concentration determination in relatively pure samples.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry can be a straightforward method for determining the concentration of this compound in a solution, provided that it is the only component that absorbs light at the chosen wavelength. The presence of the benzyl groups gives rise to UV absorbance. The absorption spectra of benzoic acid, a related chromophore, show characteristic bands around 230 nm and 270-280 nm. researchgate.netrsc.org The exact λmax for this compound would need to be determined experimentally by scanning a dilute solution of the pure compound over a range of UV wavelengths (e.g., 200-400 nm).

Once the λmax is identified, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. This relationship allows for the quantification of the compound in unknown samples by measuring their absorbance. This method is particularly useful for routine analysis where high throughput is required and the sample matrix is simple and well-defined.

Table 4: Example of a Calibration Curve Data for UV-Vis Spectrophotometric Analysis

Concentration (mg/L)Absorbance at λmax (e.g., 260 nm)
1.00.112
2.50.280
5.00.565
7.50.841
10.01.123

This table illustrates hypothetical data for a standard calibration curve, which would be used to determine the concentration of unknown samples.

Potentiometric Titration for Acid Content Analysis

Potentiometric titration is a highly accurate analytical method for determining the concentration of acidic species in a sample. This technique is particularly well-suited for the analysis of this compound, a dicarboxylic acid. The method involves monitoring the change in potential (voltage) of a solution as a titrant of known concentration is added. The equivalence point, where the moles of titrant equal the moles of the analyte, is identified by a sharp inflection in the titration curve.

For the analysis of this compound, a non-aqueous solvent is often preferred due to the compound's organic nature. A suitable solvent system might consist of methanol, isopropanol, or a mixture of solvents to ensure the solubility of the acid. A strong base, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in a non-aqueous solvent, is a common titrant for the titration of weak acids in non-aqueous media. The use of a glass electrode and a reference electrode, or a combination pH electrode, allows for the monitoring of the potential changes during the titration.

The titration of a dicarboxylic acid like this compound will typically show two equivalence points, corresponding to the neutralization of the first and second carboxylic acid protons. The potential difference between the half-neutralization points of the two acidic groups can provide information about the difference in their pKa values.

A typical experimental setup would involve dissolving a precisely weighed sample of this compound in an appropriate solvent and titrating it with a standardized solution of TBAH. The potential is recorded after each addition of the titrant, and the data is plotted as potential versus the volume of titrant added. The first and second derivative plots of this curve can be used to accurately determine the equivalence points.

Table 1: Illustrative Potentiometric Titration Parameters for a Dicarboxylic Acid

ParameterValue/Condition
AnalyteThis compound
SolventIsopropanol
Titrant0.1 N Tetrabutylammonium hydroxide (TBAH) in isopropanol
Electrode SystemGlass pH electrode and Ag/AgCl reference electrode
End Point DetectionInflection point on the titration curve (or maximum of the first derivative)

Sample Preparation Strategies for Diverse Matrices (excluding biological samples)

Extraction and Purification from Reaction Mixtures

The isolation and purification of this compound from a crude reaction mixture is a critical step to ensure the quality and purity of the final product. A common synthetic route to this compound involves the alkylation of a malonic ester with 4-(tert-butyl)benzyl halide, followed by hydrolysis of the resulting diester. smolecule.com The purification strategy typically involves a combination of extraction and crystallization or chromatographic techniques.

A general procedure for extraction and purification is as follows:

Quenching and Initial Extraction: The reaction mixture is typically quenched with water or a dilute acid. The product is then extracted into an organic solvent such as diethyl ether or ethyl acetate (B1210297).

Acid-Base Extraction: To separate the acidic product from neutral or basic impurities, an acid-base extraction is employed. The organic layer is washed with a basic aqueous solution, such as sodium bicarbonate or sodium hydroxide. This deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous layer.

Isolation of the Pure Acid: The aqueous layer containing the sodium salt of this compound is then acidified with a strong acid, such as hydrochloric acid, to a pH where the carboxylic acid is fully protonated and precipitates out of the solution.

Filtration and Washing: The precipitated solid is collected by filtration and washed with cold water to remove any remaining inorganic salts.

Crystallization: For further purification, the crude acid can be recrystallized from a suitable solvent or solvent mixture. smolecule.com The choice of solvent depends on the solubility profile of the compound, but common solvents for recrystallizing carboxylic acids include ethanol, methanol, acetone, or mixtures with water.

Chromatography: If impurities with similar acidity are present, column chromatography on silica (B1680970) gel may be necessary. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, can be used to elute the desired compound.

Table 2: Summary of Purification Techniques for this compound

TechniquePrincipleApplication
Liquid-Liquid ExtractionPartitioning of the compound between two immiscible liquid phases based on its solubility and acidity.Initial separation from the reaction mixture and removal of non-acidic impurities.
CrystallizationPurification of a solid based on differences in solubility between the compound and its impurities in a particular solvent.Final purification step to obtain a highly pure, crystalline product.
Column ChromatographySeparation of components of a mixture based on their differential adsorption onto a stationary phase as they are carried through by a mobile phase.Used for separating the target compound from impurities with similar chemical properties.

Handling and Storage Protocols for Stability

Proper handling and storage are essential to maintain the chemical integrity of this compound. Like other malonic acid derivatives, it is susceptible to decarboxylation upon heating. The presence of two bulky 4-(tert-butyl)benzyl groups may influence its thermal stability.

Handling:

Personal Protective Equipment (PPE): When handling the compound, it is important to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Ventilation: Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Temperature: Avoid exposing the compound to high temperatures, as this can induce decarboxylation, leading to the loss of a carboxyl group and the formation of the corresponding monocarboxylic acid.

Storage:

Temperature: For long-term storage, it is recommended to keep this compound in a cool, dry place. Refrigeration at temperatures around 4°C is advisable to minimize the rate of any potential degradation reactions. nih.gov

Container: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants. Amber glass bottles are suitable to protect the compound from light, although specific photostability data is not readily available.

Inert Atmosphere: For highly sensitive applications or very long-term storage, storing the compound under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.

Table 3: Recommended Storage Conditions for this compound

ConditionRecommendationRationale
TemperatureCool, dry place (Refrigeration at ~4°C recommended for long-term storage)To minimize thermal decomposition (decarboxylation). nih.gov
AtmosphereTightly sealed container; consider inert atmosphere (N₂ or Ar) for extended storageTo protect from moisture and potential oxidation.
LightAmber glass containerTo protect from potential photodegradation.

Industrial and Process Chemistry Considerations for 2,2 Bis 4 Tert Butyl Benzyl Malonic Acid

Economic Viability and Cost Analysis of Synthetic Routes

The primary cost drivers for this synthetic route include:

Energy Consumption: Heating and cooling requirements for the reaction, as well as energy for distillation and other purification steps, contribute to the operational expenditure.

Labor and Capital Costs: The complexity of the process, the number of unit operations, and the scale of production will determine the labor and capital investment required. imarcgroup.com

A simplified cost analysis for a hypothetical industrial-scale synthesis is presented in the table below. Please note that these are estimated costs and can vary significantly based on the supplier, location, and market conditions.

ComponentEstimated Cost per kgTypical Quantity per kg of ProductEstimated Cost per kg of Product
Diethyl Malonate$5 - $100.5 kg$2.50 - $5.00
4-(tert-butyl)benzyl Chloride$15 - $251.2 kg$18.00 - $30.00
Sodium Ethoxide$8 - $150.7 kg$5.60 - $10.50
Solvent (e.g., Ethanol)$2 - $45 L (with 90% recovery)$1.00 - $2.00
Other Reagents and Processing Costs--$5.00 - $10.00
Total Estimated Cost $32.10 - $57.50

Impurity Profiling and Quality Control Strategies

Ensuring the purity of 2,2-Bis[4-(tert-butyl)benzyl]malonic Acid is critical for its intended applications, particularly if it is used as an intermediate in the pharmaceutical or electronics industries. A robust quality control strategy involves identifying potential impurities and employing suitable analytical methods for their detection and quantification.

Identification of Synthetic By-products

Based on the proposed synthetic route, several by-products and impurities can be anticipated:

Unreacted Starting Materials: Residual diethyl malonate and 4-(tert-butyl)benzyl chloride may be present in the crude product.

Mono-alkylated By-product: Incomplete dialkylation can lead to the formation of 2-[4-(tert-butyl)benzyl]malonic acid diethyl ester.

Over-alkylation Products: While less common for malonic esters, trace amounts of products from the alkylation of the ester group could potentially form under harsh conditions.

Products of Side Reactions: Elimination reactions of the 4-(tert-butyl)benzyl halide can lead to the formation of 4-(tert-butyl)styrene.

Impurities from Starting Materials: The purity of the initial diethyl malonate and 4-(tert-butyl)benzyl chloride will directly impact the impurity profile of the final product.

The following table summarizes the potential impurities and their sources.

ImpurityPotential Source
Diethyl malonateUnreacted starting material
4-(tert-butyl)benzyl chlorideUnreacted starting material
2-[4-(tert-butyl)benzyl]malonic acid diethyl esterIncomplete dialkylation
4-(tert-butyl)styreneElimination side reaction
Di(4-(tert-butyl)benzyl) etherSide reaction of the benzyl (B1604629) halide with the alkoxide base

Analytical Methods for Impurity Detection

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive analysis of the final product and in-process control.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating and quantifying the main product and non-volatile impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid) would likely provide good separation. helixchrom.comhelixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities, such as residual solvents and low-boiling point by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and for identifying and quantifying impurities with distinct spectral signatures.

Waste Management and Environmental Impact Minimization (non-toxicology)

Atom Economy and Reaction Efficiency

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric for assessing the environmental footprint of a synthesis. The dialkylation of diethyl malonate is an addition reaction followed by the displacement of a leaving group. The atom economy can be calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

By-product and Solvent Recycling Strategies

A comprehensive waste management strategy should focus on the recovery and reuse of by-products and solvents.

Solvent Recycling: The solvent used in the reaction (e.g., ethanol, toluene) can be recovered through distillation and reused in subsequent batches. seppure.comhydrite.com This not only reduces the consumption of fresh solvent but also minimizes the volume of liquid waste that requires disposal. ecolink.com The efficiency of solvent recovery is a critical factor in the economic viability of the process.

By-product Management: The primary inorganic by-product, sodium chloride, is generally non-hazardous and can often be disposed of with wastewater after appropriate treatment. However, any organic by-products need to be carefully managed. Depending on their nature and quantity, they may be incinerated for energy recovery or, in some cases, repurposed if a market exists. longdom.org

Implementing robust recycling and waste treatment protocols is essential for regulatory compliance and for positioning the manufacturing process as environmentally responsible. gneechem.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.